molecular formula C18H21NO2 B2624235 N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline CAS No. 849035-15-0

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline

Cat. No.: B2624235
CAS No.: 849035-15-0
M. Wt: 283.371
InChI Key: DTRMJXFQFKQCHY-UHFFFAOYSA-N
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Description

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline: is a chemical compound with the molecular formula C18H21NO2 . It is characterized by the presence of a dimethoxyphenyl group attached to a butenyl chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate butenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-dimethoxyphenyl)but-3-enyl]amine
  • N-[1-(2,3-dimethoxyphenyl)but-3-enyl]benzamide
  • N-[1-(2,3-dimethoxyphenyl)but-3-enyl]phenol

Uniqueness

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-9-16(19-14-10-6-5-7-11-14)15-12-8-13-17(20-2)18(15)21-3/h4-8,10-13,16,19H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRMJXFQFKQCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC=C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326162
Record name N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849035-15-0
Record name N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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